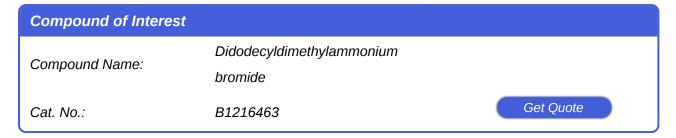




Application Notes & Protocols: Synthesis of Gold Nanoparticles using DDAB as a Capping Agent

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) have garnered significant attention in the biomedical field due to their unique physicochemical properties, including surface plasmon resonance (SPR), biocompatibility, and ease of surface functionalization. These properties make them ideal candidates for various applications, including drug delivery, bioimaging, and diagnostics. The stability and functionality of AuNPs are largely determined by the capping agents used during their synthesis. **Didodecyldimethylammonium bromide** (DDAB), a cationic surfactant, is an effective capping agent that imparts a positive surface charge and forms a stabilizing bilayer on the nanoparticle surface. This positive charge is particularly advantageous for interacting with negatively charged biological molecules such as DNA and for facilitating cellular uptake.[1]

These application notes provide a detailed protocol for the synthesis of DDAB-capped gold nanoparticles, methods for their characterization, and an overview of their potential applications, particularly in the realm of drug and gene delivery.

Data Presentation



Table 1: Influence of Reactant Concentration on Gold

Nanoparticle Properties

HAuCl₄ Concentrati on (mM)	NaBH₄ Concentrati on (mM)	DDAB Concentrati on (mM)	Average Particle Size (nm)	Polydispers ity Index (PDI)	Zeta Potential (mV)
0.25	10	1.0	~5 - 10	< 0.3	> +30
0.50	10	1.0	~10 - 20	< 0.3	> +30
0.25	5	1.0	~15 - 25	< 0.4	> +25
0.25	10	0.5	~10 - 15	< 0.3	~ +20 to +30
0.25	10	2.0	~5 - 8	< 0.2	> +40

Note: The values presented in this table are approximate and can vary based on specific experimental conditions such as temperature, stirring speed, and the purity of reagents. It is recommended to perform characterization for each synthesized batch.

Table 2: Characterization of DDAB-Capped Gold

Nanoparticles

Characterization Technique	Parameter Measured	Typical Results	
UV-Vis Spectroscopy	Surface Plasmon Resonance (SPR) Peak	520 - 530 nm	
Dynamic Light Scattering (DLS)	Hydrodynamic Diameter	5 - 30 nm	
Polydispersity Index (PDI)	< 0.4 (indicating a relatively uniform size distribution)		
Zeta Potential	+20 to +50 mV (indicating good colloidal stability)	_	
Transmission Electron Microscopy (TEM)	Core Diameter and Morphology	5 - 25 nm, spherical shape	



Experimental Protocols Protocol 1: Synthesis of DDAB-Capped Gold Nanoparticles

This protocol details the synthesis of DDAB-capped gold nanoparticles via the reduction of tetrachloroauric acid (HAuCl₄) with sodium borohydride (NaBH₄) in an aqueous solution.

Materials:

- Tetrachloroauric acid trihydrate (HAuCl₄·3H₂O)
- Didodecyldimethylammonium bromide (DDAB)
- Sodium borohydride (NaBH₄)
- Ultrapure water (18.2 MΩ·cm)

Equipment:

- Glass vials
- · Magnetic stirrer and stir bars
- Pipettes
- Spectrophotometer (for UV-Vis analysis)
- Dynamic Light Scattering (DLS) instrument
- Transmission Electron Microscope (TEM)

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of HAuCl₄ in ultrapure water.
 - Prepare a 100 mM stock solution of DDAB in ultrapure water.



 Freshly prepare a 100 mM stock solution of NaBH₄ in ice-cold ultrapure water immediately before use.

Reaction Setup:

- In a clean glass vial, add a specific volume of the DDAB stock solution to ultrapure water to achieve the desired final concentration (e.g., 1 mM).
- Add the HAuCl₄ stock solution to the DDAB solution to achieve the desired final concentration (e.g., 0.25 mM).
- Place the vial on a magnetic stirrer and stir vigorously for 15-20 minutes at room temperature to ensure proper mixing and the formation of DDAB micelles around the gold ions.
- · Reduction and Nanoparticle Formation:
 - While maintaining vigorous stirring, rapidly inject a specific volume of the freshly prepared, ice-cold NaBH₄ solution to the HAuCl₄-DDAB mixture to achieve the desired final concentration (e.g., 10 mM).
 - A rapid color change from pale yellow to ruby red should be observed, indicating the formation of gold nanoparticles.
 - Continue stirring for an additional 1-2 hours to ensure the completion of the reaction and stabilization of the nanoparticles.
- Purification (Optional but Recommended):
 - To remove excess reactants, the nanoparticle solution can be purified by centrifugation.
 - Centrifuge the solution at a high speed (e.g., 10,000 15,000 x g) for 30-60 minutes.
 - Discard the supernatant and resuspend the nanoparticle pellet in ultrapure water.
 - Repeat the centrifugation and resuspension steps two more times.
- Storage:



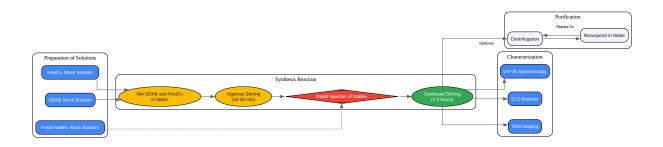
 Store the purified DDAB-capped gold nanoparticle solution at 4°C in the dark to prevent aggregation and degradation.

Protocol 2: Characterization of DDAB-Capped Gold Nanoparticles

- 1. UV-Vis Spectroscopy:
- Dilute a small aliquot of the gold nanoparticle solution with ultrapure water.
- Record the UV-Vis absorption spectrum from 400 nm to 800 nm.
- The presence of a single Surface Plasmon Resonance (SPR) peak between 520 nm and 530 nm is indicative of the formation of spherical gold nanoparticles.
- 2. Dynamic Light Scattering (DLS):
- Dilute the nanoparticle solution in ultrapure water to an appropriate concentration for DLS analysis.
- Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles.
- A low PDI value (< 0.4) indicates a narrow size distribution.
- A positive zeta potential (typically > +20 mV) confirms the DDAB capping and indicates good colloidal stability.[3]
- 3. Transmission Electron Microscopy (TEM):
- Place a drop of the diluted nanoparticle solution onto a carbon-coated copper grid and allow it to dry.
- Image the nanoparticles using a TEM to determine their core size, shape, and morphology.

Visualizations





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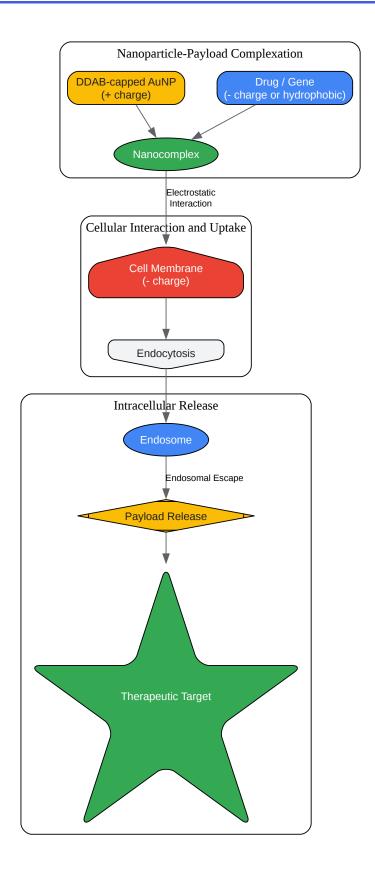
Caption: Workflow for the synthesis and characterization of DDAB-capped gold nanoparticles.

Applications in Drug and Gene Delivery

The positive surface charge of DDAB-capped gold nanoparticles makes them highly suitable for applications in drug and gene delivery.[4][5][6]

- Gene Delivery: The cationic surface can electrostatically interact with negatively charged nucleic acids, such as plasmid DNA and siRNA, to form nanocomplexes. These complexes can protect the genetic material from enzymatic degradation and facilitate its entry into cells.
- Drug Delivery: Hydrophobic drugs can be encapsulated within the hydrophobic tails of the DDAB bilayer, while charged drugs can be adsorbed onto the nanoparticle surface. The nanoparticle carrier can enhance the solubility and stability of the drug, and potentially enable targeted delivery to specific cells or tissues.





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Caption: Proposed signaling pathway for drug/gene delivery using DDAB-capped AuNPs.



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